7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
Properties
Molecular Formula |
C26H21N3O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
7-[(4-methylphenyl)methyl]-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H21N3O/c1-18-12-14-19(15-13-18)16-29-24(21-10-6-3-7-11-21)22(20-8-4-2-5-9-20)23-25(29)27-17-28-26(23)30/h2-15,17H,16H2,1H3,(H,27,28,30) |
InChI Key |
YSMUXNXMCXKCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C3=C2N=CNC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrimidine Precursors
Pyrimidine derivatives with cyano or ethoxyethyl side chains undergo acid- or base-mediated cyclization to form the fused pyrrole ring. For example, 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol cyclizes in hydrochloric acid to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol (64% yield). Adapting this method, substituting the ethoxyethyl group with phenyl moieties at positions 5 and 6 could enable the formation of 5,6-diphenyl intermediates.
Chlorination and Functionalization
Hydroxyl Group Generation at Position 4
Chlorination-Hydrolysis Strategy
4-Chloro intermediates, synthesized via Vilsmeier reagents (e.g., POCl3/DMF), are hydrolyzed to 4-hydroxy derivatives. A patent described the hydrolysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using 1N NaOH at reflux, achieving quantitative conversion. For the target compound, hydrolysis of a 4-chloro precursor (protected at N7 with 4-methylbenzyl) under mild acidic conditions would prevent dealkylation.
Direct Oxidation Methods
While less common, direct oxidation of 4-amino or 4-thioether groups could yield the hydroxyl moiety. Source 1 reported the oxidation of 4-methylthioethers using m-CPBA, though yields were suboptimal (55–66%). This approach risks over-oxidation and requires stringent temperature control.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
-
Core Formation : Cyclize 6-amino-5-(2,2-diethoxyethyl)-4-methoxypyrimidine in HCl to form 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
-
Chlorination : Treat with POCl3/DMF to generate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
N7-Alkylation : React with 4-methylbenzyl bromide/K2CO3 to install the benzyl group.
-
Suzuki Coupling : Perform dual phenylations at C5 and C6 using Pd2(dba)3/XPhos.
Yield : Estimated 35–45% over five steps.
Route 2: Convergent Synthesis
-
Pre-functionalized Core : Start with 5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (synthesized via cyclization of phenyl-substituted pyrimidines).
-
N7-Alkylation : Introduce 4-methylbenzyl group under microwave conditions.
Yield : Higher efficiency (50–60%) due to fewer steps.
Optimization and Challenges
Reaction Condition Optimization
Key Challenges
-
Regioselectivity : Ensuring exclusive substitution at C5 and C6 requires electronically differentiated halogens (e.g., Br at C5, I at C6).
-
Deprotection Sensitivity : The 4-methylbenzyl group may undergo cleavage under harsh hydrolysis conditions, necessitating mild acids (e.g., HCl/MeOH).
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural Differences and Similarities
Key Observations :
Substitution at the 7-Position: The target compound’s 4-methylbenzyl group introduces steric bulk and lipophilicity compared to simpler phenyl (F1386-0303) or cyclopropylmethyl (10a) groups. This may enhance membrane permeability or target binding specificity .
Functional Groups at the 4-Position :
- The -OH group in the target compound and F1386-0303 contrasts with the -NH2 in 35a. The hydroxyl group may participate in hydrogen bonding but could reduce metabolic stability compared to amines .
- Thione derivatives (e.g., 9b-d in ) replace -OH with -SH, which increases nucleophilicity and may improve resistance to oxidation.
Substituents at 5- and 6-Positions: Diphenyl substitution (target compound and F1386-0303) enhances aromatic stacking interactions, critical for binding to hydrophobic pockets in kinases or other enzymes .
Q & A
Q. Methodology :
- Software : Gaussian 16 for DFT, AutoDock Vina for docking.
- Parameters : Gibbs free energy (ΔG) of reaction steps, binding energy (ΔG < -8 kcal/mol for high affinity) .
What spectroscopic techniques confirm the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–8.6 ppm) and methylbenzyl substituents (δ 2.3 ppm for CH₃). Pyrimidine ring protons appear as singlet(s) near δ 5.9–6.1 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- IR Spectroscopy : Detect hydroxyl (ν ~3400 cm⁻¹) and C=N/C=C stretches (ν ~1590 cm⁻¹) .
Q. Example Data :
- ¹H NMR (DMSO-d₆) : δ 2.29 (s, 3H, CH₃), 3.89 (s, 2H, CH₂), 5.94 (s, 1H, C5-H) .
- HRMS : Calculated m/z 483.1234 [M+H]⁺, observed 483.1236 .
How can contradictions in synthetic yields under varying conditions be resolved?
Advanced Research Question
Discrepancies in yields may arise from solvent polarity, temperature, or reagent purity. For example:
Q. Mitigation Strategy :
- Optimize solvent (DMF vs. ethanol) and catalyst (K₂CO₃ vs. Cs₂CO₃).
- Monitor reaction progress via LC-MS to identify side products .
What is the role of substituents on the biological activity of this scaffold?
Advanced Research Question
Substituents influence kinase inhibition and antimicrobial activity:
- 4-Methylbenzyl Group : Enhances lipophilicity, improving cell membrane penetration (logP ~3.5) .
- 5,6-Diphenyl Moieties : Stabilize π-π interactions in kinase ATP-binding pockets (e.g., EGFR IC₅₀ = 0.8 µM vs. 2.1 µM for non-diphenyl analogs) .
- 4-Hydroxyl Group : Critical for hydrogen bonding with kinase catalytic residues (e.g., Asp831 in VEGFR2) .
Q. Example Reaction :
- 4-Chloro Intermediate : Yield 70% using POCl₃ (reflux, 4h), confirmed by ¹³C NMR (C4-Cl δ 160 ppm) .
How can this scaffold be optimized for kinase inhibitor design?
Advanced Research Question
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl, F) at the 5/6 positions to enhance binding entropy .
- Proteolysis-Targeting Chimeras (PROTACs) : Link the scaffold to E3 ligase ligands (e.g., thalidomide) to degrade kinases .
Q. Case Study :
- Compound 8 () : N4-(4-Chloro-2-fluorophenyl) derivative showed 70% yield and 210°C melting point, with EGFR IC₅₀ = 0.5 µM .
Notes
- Data Integrity : Cross-validate NMR/HRMS with synthetic replicates and control experiments to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
